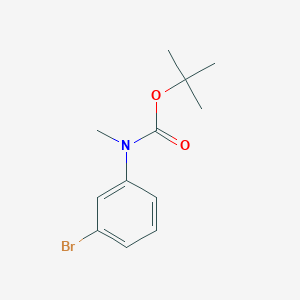

N-BOC-N-Methyl-3-bromoaniline

Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of industrial and fine chemicals. wikipedia.orgsci-hub.se Their significance stems from the versatile reactivity of the amino group attached to a benzene (B151609) ring. ontosight.ai These compounds are integral to the synthesis of dyes, pigments, polymers, agrochemicals, and, most notably, pharmaceuticals. ontosight.aiontosight.aiketonepharma.com Many blockbuster drugs, including analgesics like paracetamol, are derived from aniline. wikipedia.org The amino group strongly activates the aromatic ring towards electrophilic substitution reactions, directing incoming groups to the ortho and para positions. wikipedia.org This high reactivity, while synthetically useful, often necessitates the use of protecting groups to achieve desired regioselectivity and prevent unwanted side reactions. The broad utility of aniline derivatives ensures their continued importance as foundational synthons in both academic research and industrial manufacturing. sci-hub.se

Strategic Utility of the N-tert-Butoxycarbonyl (BOC) Protecting Group in Amine Chemistry

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The N-tert-butoxycarbonyl (BOC) group is arguably the most common protecting group for amines in non-peptide chemistry. fishersci.co.ukjk-sci.com Its widespread use is attributed to several key advantages:

Ease of Introduction: The BOC group is typically installed by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild basic or even neutral conditions, often resulting in high yields. fishersci.co.ukjk-sci.comtotal-synthesis.com

Stability: Once in place, the resulting carbamate (B1207046) is robust and stable towards a wide range of reagents, including most nucleophiles and bases. total-synthesis.comorganic-chemistry.org

Orthogonality: The BOC group's stability to base and hydrogenolysis conditions makes it "orthogonal" to other common amine protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenation). total-synthesis.comorganic-chemistry.org This orthogonality is crucial in complex syntheses, allowing for the selective deprotection of one amine in the presence of others.

Facile Cleavage: Deprotection is readily achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukjk-sci.comchemistrysteps.com The mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which then spontaneously decarboxylates to release the free amine and carbon dioxide. jk-sci.comtotal-synthesis.comchemistrysteps.com

This combination of stability and controlled, mild removal makes the BOC group a highly strategic tool for managing the reactivity of amines during the construction of complex molecules.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | BOC | -(C=O)O-C(CH₃)₃ | Mild Acid (e.g., TFA, HCl) total-synthesis.com | Base, Hydrogenation, Nucleophiles total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | -(C=O)O-CH₂-C₆H₅ | Catalytic Hydrogenation (H₂/Pd-C) chemistrysteps.com | Acid, Base chemistrysteps.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)O-CH₂-Fluorenyl | Base (e.g., Piperidine) organic-chemistry.org | Acid, Hydrogenation organic-chemistry.org |

Role of N-Methylated Aromatic Amines as Pivotal Synthons in Complex Molecule Construction

N-methylated aromatic amines are a prevalent structural motif found in a wide range of biologically active compounds, including pharmaceuticals, dyes, and agrochemicals. nih.govnih.gov The N-methyl group can significantly influence a molecule's pharmacokinetic properties, such as its solubility, metabolic stability, and ability to cross biological membranes. However, the selective synthesis of mono-N-methylated anilines presents a significant challenge. nih.govacs.org

Direct methylation of primary anilines with methylating agents often leads to overmethylation, producing a mixture of the desired secondary amine and the undesired tertiary amine. nih.govacs.org This occurs because the mono-methylated product is often more nucleophilic than the starting primary amine. While methods like reductive amination or the reduction of carbamates offer alternatives, they can require harsh reagents or multiple steps. nih.govacs.org Employing a pre-functionalized building block like N-BOC-N-Methyl-3-bromoaniline circumvents these issues by providing the N-methyl group in a protected and controlled manner, ensuring that the desired mono-methylated structure is carried through the synthetic sequence.

Orthogonal Reactivity of Brominated Arenes in Directed Functionalization and Coupling Methodologies

Aromatic bromides are exceptionally valuable intermediates in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. mdpi.comacs.org The carbon-bromine bond serves as a versatile "handle" that can be selectively converted into new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds with a high degree of precision. This reactivity is orthogonal to many other functional groups, allowing for the targeted modification of the aromatic ring without disturbing other parts of the molecule.

Brominated arenes are key substrates for a multitude of powerful transformations, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. mdpi.comacs.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

The presence of the bromine atom in this compound provides a strategic site for introducing molecular diversity late in a synthetic route, making it a powerful tool for creating libraries of related compounds for drug discovery and materials science research. mdpi.comnih.gov

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl-Aryl, Aryl-Vinyl |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ with phosphine (B1218219) ligand | Aryl-N |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ with CuI | Aryl-Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂ | Aryl-Vinyl |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |

Scope and Objectives of Academic Inquiry into this compound

The academic and industrial interest in this compound stems from its potential as a highly versatile trifunctional building block. Research efforts are focused on exploiting the distinct reactivity of its three key components in a controlled, stepwise manner. The objectives of these inquiries include:

Sequential Functionalization: Developing synthetic routes where the bromine atom is first transformed via a cross-coupling reaction, followed by the acidic removal of the BOC group to unveil the secondary amine for subsequent modification. This allows for the construction of complex, non-symmetrical molecules that would be difficult to assemble otherwise.

Synthesis of Heterocycles: Using the aniline nitrogen and the bromo-substituent as anchor points for intramolecular cyclization reactions to build fused ring systems common in medicinal chemistry.

Elaboration of Pharmaceutical Scaffolds: The compound serves as a key intermediate in the synthesis of complex pharmaceutical agents. For instance, related N-BOC protected structures are used in the synthesis of antidepressants and other neurologically active compounds. nih.gov

Development of Novel Methodologies: Using the compound as a model substrate to test and refine new catalytic methods for C-H activation, cross-coupling, and directed functionalization.

In essence, this compound provides a pre-packaged solution to several common synthetic challenges, enabling chemists to build molecular complexity with greater efficiency and control.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57598-34-2 | lookchem.comchemicalbook.combldpharm.com |

| Molecular Formula | C₁₂H₁₆BrNO₂ | lookchem.comnih.gov |

| Molecular Weight | 286.16 g/mol | lookchem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 58-63 °C | sigmaaldrich.com |

List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | N-tert-butoxycarbonyl-N-methyl-3-bromoaniline |

| Aniline | Benzenamine, Phenylamine |

| Paracetamol | Acetaminophen |

| Di-tert-butyl dicarbonate | Boc anhydride, Boc₂O |

| Trifluoroacetic acid | TFA |

| Piperidine | |

| Benzyloxycarbonyl chloride | Cbz-Cl |

| 3-bromoaniline (B18343) | |

| Iodomethane (B122720) | Methyl iodide |

| Sodium hydride | |

| N,N-dimethylformamide | DMF |

| p-nitrophenol | |

| Sodium hydroxide | |

| Ethyl acetate | |

| n-hexane | |

| N-(TERT-BUTOXYCARBONYL)-3-BROMOANILINE | N-Boc 3-bromoaniline |

| p-toluenesulfonyl chloride | Tosyl chloride |

| Triethylamine | TEA |

| Dichloromethane (B109758) | DCM |

| 4-bromochlorobenzene | |

| 2-bromoaniline | |

| norbornadiene | |

| 3-chloro-5H-dibenzo[b,f]azepine | |

| 3-chloro-N,N-dimethylpropan-1-amine | |

| Clomipramine | |

| Duloxetine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromophenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPOFRPHNDRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629458 | |

| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-34-2 | |

| Record name | 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57598-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of N Boc N Methyl 3 Bromoaniline

Reactivity of the Aromatic Carbon-Bromine (C-Br) Bond

The carbon-bromine bond on the aromatic ring of N-BOC-N-Methyl-3-bromoaniline is a key site for synthetic transformations. Its reactivity is significantly modulated by the electronic and steric properties of the N-BOC-N-methylamino substituent.

Electronic and Steric Influence of the N-BOC-N-Methyl Moiety on Aromatic Reactivity

The N-BOC-N-methyl group exerts a considerable influence on the reactivity of the aromatic ring and the C-Br bond through a combination of electronic and steric effects.

Electronic Effects: The nitrogen atom of the N-BOC-N-methyl group possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+M) increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activating effect makes the aromatic ring more susceptible to electrophilic attack and facilitates oxidative addition in metal-catalyzed cross-coupling reactions. Conversely, the electronegativity of the nitrogen and oxygen atoms in the BOC group also exerts an electron-withdrawing inductive effect (-I), which slightly deactivates the ring. However, the resonance effect is generally dominant.

Steric Effects: The tert-butyl group of the BOC moiety is sterically bulky. mdpi.com This steric hindrance can influence the regioselectivity of reactions by impeding the approach of reagents to the positions ortho to the N-BOC-N-methyl group. This steric crowding can also affect the rate of reactions occurring at the adjacent C-Br bond. mdpi.com

Activation Strategies for the Aromatic C-Br Bond in Cross-Coupling

The aromatic C-Br bond in this compound is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Activation of the C-Br bond is typically achieved through an oxidative addition step to a low-valent transition metal catalyst, most commonly palladium(0).

Several named cross-coupling reactions are applicable, each utilizing a specific type of organometallic reagent:

| Reaction | Reagent | Catalyst/Ligand System (Typical) | Product |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl, Aryl-Alkyl |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, XPhos | Aryl-Amine |

| Stille Coupling | Organotin compounds | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |

This table provides a general overview of common cross-coupling reactions applicable to aryl bromides.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the rate of oxidative addition and subsequent reductive elimination steps in the catalytic cycle. gelest.com It is important to note that under certain harsh reaction conditions, the N-BOC group may be labile. nih.gov

Chemo- and Regioselectivity in Electrophilic Aromatic Functionalizations

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the aniline (B41778) ring determine the position of the incoming electrophile. In this compound, we have two directing groups:

N-BOC-N-Methyl group: This is a strongly activating, ortho-, para-directing group due to the +M effect of the nitrogen lone pair.

Bromo group: This is a deactivating, ortho-, para-directing group.

The powerful activating and directing effect of the N-BOC-N-methylamino group dominates the weaker directing effect of the bromine atom. lookchem.com Therefore, electrophilic substitution will be directed to the positions ortho and para to the amino group. The possible positions for substitution are C2, C4, and C6.

Position 2 (ortho): Sterically hindered by the adjacent N-BOC-N-methyl group.

Position 4 (para): Electronically activated and less sterically hindered than the C2 position.

Position 6 (ortho): Sterically hindered by the adjacent N-BOC-N-methyl group.

Consequently, electrophilic aromatic substitution on this compound is expected to show high regioselectivity for the C4 position. nih.govresearchgate.net Chemoselectivity is also a consideration, as the N-BOC group itself could potentially react with strong electrophiles, although this is less common than substitution on the activated aromatic ring.

Chemistry of the N-BOC-N-Methyl Amine Functionality

Stability and Cleavage of the N-BOC Group

The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its predictable stability and cleavage profile. researchgate.net

Stability: The N-BOC group is generally stable under a variety of reaction conditions, including:

Basic conditions (e.g., hydrolysis with NaOH, treatment with organometallic reagents). organic-chemistry.org

Nucleophilic attack. organic-chemistry.org

Catalytic hydrogenation (orthogonal to Cbz and benzyl (B1604629) groups). researchgate.net

Mild reducing agents like NaBH₄. organic-chemistry.org

This stability makes it an ideal protecting group when performing reactions at other sites of the molecule, such as the C-Br bond. organic-chemistry.org

Cleavage (Deprotection): The N-BOC group is most commonly removed under acidic conditions. total-synthesis.comyoutube.com A variety of acidic reagents can be employed for this purpose.

| Reagent | Solvent | Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol (B129727) | Room Temperature |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | Room Temperature |

| Lewis Acids (e.g., AlCl₃, ZnBr₂, TMSI) | Aprotic Solvents | Varies |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Mild Heating |

This table lists common reagents and conditions for the cleavage of the N-BOC group. semanticscholar.orgnih.gov

Acid-Mediated Deprotection Mechanisms

The cleavage of the N-BOC group in the presence of acid proceeds through a well-established E1 elimination mechanism. total-synthesis.com

The process can be described in the following steps:

Protonation: The carbonyl oxygen of the BOC group is protonated by the acid. This initial step is a rapid equilibrium. Protonation increases the electrophilicity of the carbonyl carbon.

Fragmentation: The protonated carbamate (B1207046) then undergoes fragmentation. The C-O bond of the tert-butyl group cleaves to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. This step is the rate-determining step of the reaction.

Carbocation Fate: The tert-butyl cation can be trapped by a nucleophile or can lose a proton to form isobutylene (B52900) gas. total-synthesis.com The formation of a gaseous byproduct helps to drive the reaction to completion.

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, losing carbon dioxide to release the free amine. total-synthesis.com

This mechanism explains the requirement for strong acids, as they are needed to protonate the weakly basic carbamate. The stability of the resulting tert-butyl cation is a key thermodynamic driving force for the fragmentation step. researchgate.net

Catalytic and Mild Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability in various reaction conditions. However, its removal often requires harsh acidic conditions, which can be incompatible with sensitive functional groups. Consequently, the development of catalytic and mild deprotection strategies for this compound is of considerable importance.

A range of methodologies has been developed for the mild cleavage of the N-Boc group from aromatic amines. These methods are designed to be compatible with a variety of functional groups and proceed under gentle conditions. For instance, a combination of oxalyl chloride in methanol has been reported to effectively deprotect structurally diverse N-Boc compounds at room temperature, with reaction times ranging from 1 to 4 hours and achieving yields up to 90% uwindsor.caacs.orgsemanticscholar.org. This approach is noted for its tolerance of other functional groups that might be sensitive to traditional acidic deprotection reagents like trifluoroacetic acid (TFA) uwindsor.casemanticscholar.org.

Catalytic approaches offer an even more benign alternative. Iron(III) salts, such as iron(III) chloride, have emerged as sustainable, inexpensive, and efficient catalysts for N-Boc deprotection researchgate.netnih.govwikipedia.org. These reactions can be performed with catalytic amounts of the iron salt and are often clean, sometimes eliminating the need for chromatographic purification nih.govwikipedia.org. The catalytic cycle is effective for a variety of N-Boc protected amines and can even show selectivity in the presence of other protecting groups like the carbobenzyloxy (Cbz) group nih.govwikipedia.org.

Other mild deprotection methods that could be applicable to this compound include the use of silica (B1680970) gel in refluxing toluene, which has been shown to be effective and selective baranlab.org. Additionally, catalyst-free methods, such as heating in water, have been developed for the deprotection of N-Boc on both aliphatic and aromatic substrates, presenting a green chemistry approach nih.gov. Thermal deprotection in a continuous flow system, without any acid catalyst, also represents a modern and efficient strategy, where selectivity can be controlled by temperature york.ac.uk.

The following table summarizes various mild and catalytic deprotection conditions applicable to N-Boc protected anilines.

| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Oxalyl chloride | Methanol | Room Temp. | 1–4 h | up to 90 | uwindsor.caacs.orgsemanticscholar.org |

| Iron(III) chloride (catalytic) | Dichloromethane | Room Temp. | Short | Excellent | wikipedia.org |

| Silica Gel | Toluene | Reflux | ~5 h | 75–98 | baranlab.org |

| Water (catalyst-free) | Water | 90–100 °C | < 15 min | High | nih.gov |

| None (Thermal, flow) | Methanol/TFE | 180–240 °C | 30 min | up to 93 | york.ac.uk |

Conformational Dynamics of the N-BOC-N-Methyl Group and Rotamer Interconversion

The N-BOC-N-methyl group in aniline derivatives such as this compound exhibits interesting conformational dynamics due to restricted rotation around the carbamate C–N bond. This restricted rotation gives rise to the existence of distinct rotational isomers, or rotamers, which can often be observed by NMR spectroscopy researchgate.netacgpubs.org. The interconversion between these rotamers is typically slow on the NMR timescale at room temperature, resulting in the appearance of broadened or duplicated signals for the protons near the N-Boc group, such as the N-methyl group and the Boc group's tert-butyl protons princeton.edursc.org.

The two primary rotamers are often referred to as E and Z conformers, arising from the different spatial arrangements of the tert-butoxy (B1229062) group and the methyl group relative to the carbonyl of the Boc moiety. The energy barrier for this interconversion is influenced by steric and electronic factors. Variable temperature (VT) NMR studies are a key tool for investigating these dynamics researchgate.net. As the temperature is increased, the rate of interconversion between the rotamers increases, leading to the coalescence of the separate signals into a single, time-averaged signal . From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability researchgate.net. For N-Boc protected systems, this barrier is significant enough to potentially influence the molecule's reactivity and interactions.

Intramolecular Reactivity Profiles and Cyclization Potentials

The structure of this compound offers several avenues for intramolecular reactions and cyclizations, which are powerful strategies for the construction of heterocyclic ring systems. The presence of the bromo substituent on the aromatic ring provides a handle for transition-metal-catalyzed intramolecular cyclization reactions. For instance, intramolecular Heck or Suzuki-Miyaura coupling reactions could be envisioned if a suitable tethered reactive partner is introduced elsewhere on the molecule.

Furthermore, the N-Boc group itself can participate in cyclization reactions. For example, the intramolecular N-Boc–epoxide cyclization is a known process for forming 1,3-oxazolidin-2-ones . If an epoxide moiety were introduced into a molecule derived from this compound, a similar intramolecular ring-opening and cyclization could be triggered, potentially under mild, promoter-free conditions in a solvent like trifluoroethanol .

Another potential intramolecular reaction involves the generation of an organometallic species. If the bromine atom undergoes lithium-halogen exchange, the resulting aryllithium could potentially react with an internal electrophile. Similarly, directed ortho-metalation (discussed in section 3.3) at the position ortho to the N-BOC-N-methyl group could be followed by an intramolecular trapping, leading to the formation of a new ring fused to the aniline core. The success of such cyclizations would depend on the length and nature of the tether connecting the reacting moieties, which governs the geometric feasibility of the ring closure (e.g., 5-exo vs. 6-endo cyclization).

Directed Ortho-Metalation and Functionalization Mediated by the N-BOC Group

The N-Boc protected amino group is a powerful directed metalation group (DMG), capable of directing strong bases to deprotonate the aromatic ring at the sterically accessible ortho position. This strategy allows for regioselective functionalization of the aromatic ring, which is a cornerstone of modern synthetic methodology.

Mechanistic Insights into Lithiation/Metalation Processes

The mechanism of directed ortho-metalation (DoM) involves the coordination of a Lewis acidic organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), to the Lewis basic oxygen atom of the N-Boc carbonyl group wikipedia.orgbaranlab.org. This coordination creates a complex that brings the alkyl base into close proximity to the ortho-proton, facilitating its abstraction in what is known as a complex-induced proximity effect (CIPE) baranlab.org. The result is the formation of a stable ortho-lithiated intermediate wikipedia.org.

The efficiency of this process is highly dependent on reaction parameters such as the choice of base, solvent, and temperature semanticscholar.org. Strong, sterically hindered bases like sec-butyllithium or tert-butyllithium (B1211817) are often employed, sometimes in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase basicity baranlab.orgresearchgate.net. The reaction is typically carried out at low temperatures (e.g., -78 °C) in ethereal solvents like tetrahydrofuran (THF) or diethyl ether to ensure the stability of the organolithium intermediate uwindsor.casemanticscholar.org.

Trapping of Organometallic Intermediates with Various Electrophiles

Once the ortho-lithiated intermediate of this compound is formed, it can be trapped by a wide array of electrophiles to introduce a variety of functional groups at the C2 position. This two-step, one-pot sequence provides a versatile method for synthesizing ortho-substituted aniline derivatives.

Common electrophiles and the corresponding functional groups introduced are summarized in the table below.

| Electrophile | Functional Group Introduced |

| D2O | Deuterium (-D) |

| I2 | Iodine (-I) |

| CO2 | Carboxylic acid (-COOH) |

| DMF | Aldehyde (-CHO) |

| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) |

| Alkyl halides | Alkyl (-R) |

| Disulfides | Thioether (-SR) |

| Me3SiCl | Trimethylsilyl (-SiMe3) |

| Me3SnCl | Trimethylstannyl (-SnMe3) |

The successful trapping of the lithiated species allows for the synthesis of a diverse library of compounds from a single precursor nih.govnih.gov.

Scope and Limitations of Directed Functionalization in Halogenated Anilines

While directed ortho-metalation is a powerful tool, its application to halogenated anilines like this compound comes with a significant limitation: the potential for competitive lithium-halogen exchange. For aryl bromides and iodides, the reaction with alkyllithium reagents at low temperatures can lead to the exchange of the halogen atom for lithium, a process that is often faster than ortho-deprotonation uwindsor.ca.

Applications of N Boc N Methyl 3 Bromoaniline in Advanced Organic Synthesis and Building Block Chemistry

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom of N-BOC-N-Methyl-3-bromoaniline is a key functional group that enables its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new chemical bonds and are widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electron-rich nature of the aniline (B41778) ring, tempered by the steric bulk of the N-BOC and N-methyl groups, influences the reactivity of the C-Br bond in these transformations.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysts are particularly effective in mediating the formation of C-C bonds at the site of the bromine atom in this compound. These reactions typically involve the coupling of the aryl bromide with a suitable organometallic reagent, leading to the formation of a new biaryl or aryl-alkenyl/alkynyl bond.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. nih.gov This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid coupling partners. organic-chemistry.org In the context of this compound, the Suzuki-Miyaura coupling provides a straightforward method for the synthesis of various biaryl compounds. sandiego.edunih.govresearchgate.net

The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues

| Aryl Halide | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-N-Boc-aniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 | 95 |

| 3-Bromo-N-Boc-aniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |

| 2-Bromo-N-Boc-aniline | 3-Furylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

Note: The data in this table is representative of Suzuki-Miyaura couplings with structurally similar N-BOC protected bromoanilines, as specific literature examples for this compound were not prominently available.

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene. mdpi.com This reaction is a powerful tool for the synthesis of substituted olefins and has found broad application in organic synthesis. nih.govorganic-chemistry.org The reaction of this compound with various olefins in the presence of a palladium catalyst and a base would lead to the formation of N-BOC-N-Methyl-3-vinylaniline derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions.

Table 2: General Conditions for Heck Coupling of Aryl Bromides

| Aryl Halide | Olefin | Catalyst | Base | Solvent | Temp (°C) |

| Aryl Bromide | n-Butyl acrylate | Pd(dba)₂ | Cs₂CO₃ | DMAc | 120 |

| Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120 |

| Aryl Bromide | Methyl acrylate | Pd(II)-Schiff Base Complex | Et₃N | DMAc/H₂O | 120 |

Note: This table provides general conditions for Heck reactions with aryl bromides. Specific examples with this compound would require experimental validation.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. mychemblog.comacsgcipr.orgorganic-chemistry.org This reaction is a highly efficient method for the synthesis of arylalkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. nih.govbeilstein-journals.orgscirp.org The coupling of this compound with a terminal alkyne would yield the corresponding N-BOC-N-Methyl-3-alkynylaniline derivative. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt as a co-catalyst, and an amine base. organic-chemistry.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) |

| Aryl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT |

| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ | - | DBU | THF | 80 |

| Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 |

Note: This table outlines common conditions for Sonogashira coupling. The specific application to this compound would need to be experimentally determined.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. organic-chemistry.orglibretexts.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. mit.eduorganic-chemistry.orgnih.gov The reaction of this compound with an organozinc reagent in the presence of a suitable catalyst would provide a direct route to the corresponding substituted aniline derivative. nih.gov

Table 4: Representative Conditions for Negishi Coupling of Aryl Bromides

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) |

| Aryl Bromide | Isopropylzinc bromide | Pd(OAc)₂ | CPhos | THF/Toluene | RT |

| Aryl Bromide | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | Reflux |

| Aryl Bromide | Alkylzinc iodide | PdCl₂(dppf) | - | THF | RT |

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. mychemblog.comacsgcipr.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency in forming C-N bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. libretexts.orgyoutube.comtcichemicals.com Utilizing this compound as the aryl halide component in a Buchwald-Hartwig amination would allow for the introduction of a variety of primary or secondary amines at the 3-position of the aniline ring. nih.govbeilstein-journals.org

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for the success of the reaction and depends on the specific amine and aryl halide being coupled.

Table 5: General Parameters for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Aryl Bromide | Primary Amine | Pd₂(dba)₃ | RuPhos | LiHMDS | Dioxane | 100 |

| Aryl Bromide | Secondary Amine | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 110 |

| Aryl Bromide | Heterocyclic Amine | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 |

Note: This table provides an overview of typical conditions for Buchwald-Hartwig amination. Specific application with this compound would require dedicated experimental studies.

Nickel-Catalyzed Cross-Electrophile Coupling and Related Reactions

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. illinois.edu These reactions couple two different electrophiles, typically an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. The this compound scaffold is well-suited for such transformations, with the bromine atom serving as the aryl electrophile.

The general applicability of nickel-catalyzed reductive coupling has been demonstrated for a variety of aryl bromides and chlorides with alkyl bromides. wisc.edu These reactions exhibit high functional group tolerance, including compatibility with N-BOC protecting groups. wisc.edu While specific studies detailing the use of this compound in nickel-catalyzed cross-electrophile coupling are not extensively documented, the known reactivity of similar substrates suggests its high potential. For instance, the coupling of various aryl bromides with primary and secondary alkyl bromides proceeds efficiently under nickel catalysis. researchgate.netnih.gov

A typical reaction would involve the coupling of this compound with an alkyl bromide in the presence of a nickel catalyst, a suitable ligand, and a reducing agent like zinc or manganese metal. The choice of ligand is crucial for achieving high selectivity and yield.

Table 1: Examples of Nickel-Catalyzed Cross-Electrophile Coupling with Aryl Halides

| Aryl Halide | Alkyl Halide | Catalyst/Ligand | Reductant | Solvent | Yield (%) |

| 4-Bromotoluene | 1-Bromobutane | NiCl2(dme)/dtbbpy | Zn | DMA | 85 |

| 4-Chloroanisole | 1-Bromohexane | NiCl2(dme)/bathophenanthroline | Mn | DMF | 78 |

| 3-Bromo-N,N-dimethylaniline | 2-Bromopropane | NiBr2/terpyridine | Zn | DMA | 65 |

This table presents representative examples of nickel-catalyzed cross-electrophile couplings with various aryl halides to illustrate the general reaction conditions and potential outcomes for a substrate like this compound.

Gold-Catalyzed Reactions for Intramolecular Cyclizations

Gold catalysts, particularly gold(I) complexes, have proven to be exceptionally effective in catalyzing the intramolecular cyclization of various functional groups, especially those involving alkynes. nih.govnih.gov The this compound core can be elaborated with an alkyne-containing side chain, making it a suitable precursor for gold-catalyzed intramolecular cyclizations to form novel heterocyclic structures.

While direct examples of gold-catalyzed intramolecular cyclizations starting from this compound are not prevalent in the literature, the reactivity of analogous N-aryl alkynamides provides a strong basis for its potential applications. researchgate.net For instance, N-alkynyl carbamates can undergo gold-catalyzed cyclization to form various nitrogen-containing heterocycles. researchgate.net The N-BOC group in this compound can be modified or replaced to install a suitable alkyne-tethered moiety, which can then participate in a gold-catalyzed intramolecular hydroarylation or related cyclization to construct fused ring systems. The bromine atom can be retained for subsequent functionalization or be involved in the cyclization itself under specific conditions.

The general mechanism of such reactions involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the aromatic ring to form a new carbon-carbon bond, leading to the cyclized product.

Table 2: Gold-Catalyzed Intramolecular Cyclizations of N-Aryl Alkynamides

| Substrate | Catalyst | Solvent | Product | Yield (%) |

| N-(2-ethynylphenyl)-N-tosylacetamide | [Au(PPh3)]NTf2 | Dichloromethane (B109758) | 1-Tosyl-1H-indole | 95 |

| N-(2-(phenylethynyl)phenyl)pivalamide | [Au(IPr)]Cl/AgOTf | 1,2-Dichloroethane | 2-Phenyl-1H-indole | 88 |

| N-Boc-N-(2-ethynylphenyl)amine | AuCl3 | Acetonitrile (B52724) | 2-Oxo-2,3-dihydro-1H-indole | 75 |

This table showcases examples of gold-catalyzed intramolecular cyclizations with related N-aryl alkynamides, demonstrating the potential synthetic pathways for derivatives of this compound.

Functionalization via the N-Methyl Group

The N-methyl group of this compound provides another avenue for synthetic diversification, allowing for C-H functionalization and oxidative transformations.

C-H Functionalization Adjacent to the N-Methyl Group

Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov The N-BOC group can act as a directing group in such transformations, facilitating the functionalization of specific C-H bonds within the molecule. While ortho-C-H functionalization of the aniline ring directed by the N-BOC group is a well-established strategy, functionalization of the C-H bonds of the N-methyl group itself is also a significant area of research. nih.govresearchgate.net

Palladium-catalyzed C-H functionalization reactions have been developed for N-Boc protected anilines, leading to ortho-olefination and other transformations. For the functionalization of the N-methyl group, different catalytic systems are generally required. For example, α-lithiation of N-Boc protected heterocycles followed by trapping with an electrophile is a common method for functionalization adjacent to a nitrogen atom. beilstein-journals.org This approach could potentially be applied to this compound, although the acidity of the N-methyl protons would be a critical factor.

Oxidative Transformations of the N-Methyl Moiety

The N-methyl group can undergo various oxidative transformations to introduce new functional groups. For instance, palladium-catalyzed selective oxidation of Boc-protected N-methylamines has been reported, which involves a Boc-directed C-H activation process. organic-chemistry.org This can lead to the formation of N-formyl or N-hydroxymethyl derivatives, which are valuable synthetic intermediates.

Furthermore, oxidative cyclization reactions involving the N-methyl group have been observed. For example, a fungal flavoenzyme has been shown to catalyze the oxidative cyclization of N-methyl-dopa to form an isoquinoline (B145761) product. nih.gov While this is a biochemical transformation, it highlights the potential for the N-methyl group to participate in ring-forming reactions under oxidative conditions. Chemical methods for similar transformations, such as rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols, have also been developed. frontiersin.org

This compound as a Precursor in Multistep Synthesis

The combination of the bromo-substituent and the protected amino group makes this compound an excellent starting material for the multistep synthesis of complex molecules, particularly heterocyclic ring systems.

Scaffold for Novel Heterocyclic Ring Systems

The bromoaniline moiety is a common precursor for the synthesis of various nitrogen-containing heterocycles. This compound can be utilized in the construction of important heterocyclic scaffolds such as carbazoles and phenazines.

Carbazole (B46965) Synthesis: Carbazoles can be synthesized through several methods involving the formation of a new five-membered nitrogen-containing ring fused to two benzene (B151609) rings. One common approach is the palladium-catalyzed intramolecular C-H arylation of N-arylanilines. organic-chemistry.org this compound can be coupled with a suitable boronic acid via a Suzuki coupling to form a biaryl intermediate, which can then undergo an intramolecular C-H amination to form the carbazole ring. Alternatively, tandem reactions involving intermolecular amination followed by intramolecular direct arylation have been developed for the synthesis of carbazoles from anilines and dihaloarenes. organic-chemistry.org

Phenazine (B1670421) Synthesis: Phenazines are another class of nitrogen-containing heterocycles that can be synthesized from bromoaniline precursors. A method involving a double Buchwald-Hartwig amination of substituted bromoanilines, followed by an in-situ oxidation, has been shown to produce functionalized phenazines. clockss.org In this approach, two molecules of this compound could potentially be coupled to form a symmetrical phenazine derivative. The N-BOC and N-methyl groups would offer further points for diversification of the resulting phenazine core.

Table 3: Synthesis of Heterocyclic Scaffolds from Bromoaniline Derivatives

| Starting Material | Reaction Type | Product |

| 2-Bromoaniline & Phenylboronic Acid | Suzuki Coupling followed by Pd-catalyzed C-H amination | Carbazole |

| 2-Bromoaniline | Double Buchwald-Hartwig Amination/Oxidation | Phenazine |

| 3-Bromoaniline (B18343) & Acetone & Amine | Three-component benzannulation | meta-Hetarylaniline |

This table provides examples of synthetic strategies for constructing heterocyclic rings from bromoaniline precursors, illustrating the potential of this compound as a starting material for such syntheses.

Intermediate in the Synthesis of Functionalized Anilines and Their Derivatives

This compound is a highly effective precursor for the synthesis of a wide range of functionalized anilines. The bromine atom on the aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a vast array of substituents at the 3-position of the aniline ring, leading to the generation of diverse molecular scaffolds.

The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds by reacting this compound with various boronic acids or their esters. This methodology has been successfully employed to introduce aryl, heteroaryl, and alkyl groups, thereby creating a library of substituted anilines. The reaction conditions are typically mild and tolerant of a wide range of functional groups, making it a robust method for molecular diversification.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. By coupling this compound with a variety of primary or secondary amines, a diverse set of N-aryl amines can be synthesized. The Boc protecting group on the aniline nitrogen is crucial in these transformations as it prevents self-coupling and other unwanted side reactions, directing the reactivity to the bromine-bearing carbon. Subsequent deprotection of the Boc group under acidic conditions yields the corresponding secondary aniline, which can be further functionalized if desired.

The following table summarizes representative examples of functionalized anilines synthesized from this compound via palladium-catalyzed cross-coupling reactions.

| Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | N-BOC-N-Methyl-3-phenylaniline |

| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | N-BOC-N-Methyl-3-(4-methoxyphenyl)aniline |

| 2-Thienylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃/SPhos | N-BOC-N-Methyl-3-(2-thienyl)aniline |

| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-BOC-N-Methyl-3-(morpholin-4-yl)aniline |

| Aniline | Buchwald-Hartwig | Pd(OAc)₂/BINAP | N-BOC-N-Methyl-3-(phenylamino)aniline |

Contributions to the Synthesis of Complex Molecules and Analogues

The utility of this compound extends beyond the synthesis of simple functionalized anilines to the construction of more complex and biologically active molecules. Its role as a key building block has been demonstrated in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound has emerged as a valuable starting material in the synthesis of such inhibitors.

A notable example is its use in the synthesis of a series of potent and selective kinase inhibitors. In a multi-step synthetic sequence, this compound undergoes a Suzuki coupling reaction with a heterocyclic boronic acid to form a key biaryl intermediate. This intermediate is then further elaborated through a series of reactions, including deprotection of the Boc group and subsequent amide bond formation, to yield the final kinase inhibitor. The modular nature of this synthetic route, enabled by the use of this compound, allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The following table outlines a generalized synthetic approach to a class of kinase inhibitors utilizing this compound as a key starting material.

| Step | Reaction | Reactants | Key Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | This compound, Heterocyclic Boronic Acid | N-BOC-N-Methyl-3-(heterocyclyl)aniline |

| 2 | Boc Deprotection | Trifluoroacetic Acid (TFA) or HCl | N-Methyl-3-(heterocyclyl)aniline |

| 3 | Amide Coupling | N-Methyl-3-(heterocyclyl)aniline, Carboxylic Acid | Final Kinase Inhibitor |

The strategic incorporation of the this compound fragment into these complex molecules highlights its significance as a versatile building block in modern organic synthesis and medicinal chemistry. Its ability to participate in a range of powerful cross-coupling reactions facilitates the efficient construction of diverse and complex molecular architectures, paving the way for the discovery of new therapeutic agents.

Spectroscopic Characterization and Computational Studies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structure of N-BOC-N-Methyl-3-bromoaniline is unequivocally confirmed using one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the expected signals include a sharp singlet for the N-methyl protons, a characteristic singlet for the nine equivalent protons of the tert-butyl (BOC) group, and a complex pattern in the aromatic region corresponding to the four protons on the disubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include those for the methyl group, the quaternary and methyl carbons of the BOC group, the carbamate (B1207046) carbonyl carbon, and the six distinct carbons of the 3-bromophenyl ring. mdpi.com The chemical shift of the carbonyl carbon is particularly indicative of the carbamate functional group. researchgate.net

Detailed assignments, supported by 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate specific proton signals with their directly attached carbon atoms and neighboring carbons, respectively, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.10 - 7.50 (multiplet, 4H) | 120 - 145 |

| N-CH₃ | ~3.25 (singlet, 3H) | ~35-40 |

| BOC -C(CH₃)₃ | ~1.50 (singlet, 9H) | ~28 |

| BOC -C (CH₃)₃ | - | ~81 |

| Carbamate C=O | - | ~154 |

Dynamic processes within the molecule, such as restricted rotation around the N-C(O) amide bond of the BOC group, can be investigated using Variable Temperature (VT) NMR. At low temperatures, separate signals for different conformers might be observed, which coalesce into a single averaged signal as the temperature increases and the rate of rotation exceeds the NMR timescale. This allows for the determination of the energy barrier to rotation.

Furthermore, NMR is a powerful tool for real-time reaction monitoring. For instance, in the synthesis of this compound from 3-bromo-N-methylaniline, the progress of the reaction can be followed by observing the disappearance of the N-H proton signal of the starting material and the appearance of the characteristic BOC group signals in the ¹H NMR spectrum of the product. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), providing definitive confirmation of its elemental composition.

Electron Ionization (EI) mass spectrometry induces predictable fragmentation of the molecule. The most characteristic fragmentation pathways for this compound are expected to involve the BOC group.

Key Fragmentation Pathways:

Loss of a tert-butyl radical: Cleavage of the C-O bond results in a prominent [M - 57]⁺ peak.

Loss of isobutene: A rearrangement reaction can lead to the elimination of a neutral isobutene molecule (C₄H₈), producing a characteristic [M - 56]⁺ peak. researchgate.net

Loss of CO₂: Subsequent fragmentation can involve the loss of carbon dioxide, leading to an [M - 44]⁺ peak (or [M - 56 - 44]⁺).

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom can also occur.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 285/287 |

| [M - C₄H₉]⁺ | Loss of tert-butyl radical | 228/230 |

| [M - C₄H₈]⁺ | Loss of isobutene | 229/231 |

| [M - C₄H₈ - CO₂]⁺ | Loss of isobutene and carbon dioxide | 185/187 |

| [C₄H₉]⁺ | tert-Butyl cation | 57 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the BOC protecting group is easily confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate.

Other significant absorptions include:

C=O Stretch: A strong band typically appears in the range of 1700-1725 cm⁻¹, characteristic of the carbamate carbonyl.

C-N Stretch: Stretching vibrations for the C-N bonds are expected in the 1250-1350 cm⁻¹ region.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and tert-butyl groups.

Aromatic C=C Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern of the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carbamate C=O | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is dominated by the π → π* transitions of the substituted benzene ring. Compared to unsubstituted benzene, the presence of both the bromine atom (an auxochrome) and the N-BOC-N-methyl group (an electron-donating group) is expected to cause a bathochromic (red) shift of the absorption maxima. Typically, substituted anilines exhibit strong absorption bands in the 250-350 nm range. Analyzing the precise wavelength of maximum absorbance (λmax) can provide qualitative information about the electronic effects of the substituents on the aromatic system.

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. researchgate.net Quantum mechanical calculations can be used to:

Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. mdpi.com Comparing these calculated spectra with experimental data helps to validate structural assignments and understand the underlying physical phenomena.

Analyze Electronic Properties: Generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter related to the chemical reactivity and electronic excitation properties of the molecule.

Create Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is useful for predicting reactivity in chemical reactions.

By integrating these advanced spectroscopic and computational approaches, a complete and unambiguous profile of this compound can be established, which is essential for its use in further research and synthetic applications.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, stability, and reactivity. Studies on analogous compounds, such as substituted N,N-dimethylanilines and other aniline (B41778) derivatives, demonstrate the utility of this approach. researchgate.nettci-thaijo.org

DFT calculations are used to determine key quantum chemical descriptors that govern reactivity. tci-thaijo.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For related aniline derivatives, these parameters have been successfully calculated to understand their chemical behavior. tci-thaijo.org

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps are crucial for predicting how a molecule will interact with other reagents, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. tci-thaijo.org DFT calculations on aniline have been used to study its adsorption on various surfaces, confirming its selective binding properties based on electronic interactions. nih.gov

Table 1: Key Reactivity Descriptors Calculated via DFT for a Related Aniline Derivative (Note: Data is illustrative based on typical DFT studies of similar compounds)

| Descriptor | Definition | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 to 2.8 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique provides unparalleled detail into the conformational dynamics, revealing how molecules like this compound explore different shapes and orientations. nih.gov MD simulations are particularly useful for understanding the flexibility introduced by the N-BOC and N-methyl groups.

Studies on N-methylated peptides, for instance, have used MD simulations to investigate how N-methylation affects the peptide backbone's conformational behavior, revealing preferences for specific secondary structures. researchgate.netnih.gov Similarly, MD simulations can parse the distinct dynamics of backbone atoms versus side-chain methyl groups, showing that their conformational fluctuations are often not correlated. nih.gov For this compound, MD simulations would elucidate the rotational freedom around the C-N bonds and the conformational preferences of the bulky BOC group, which are critical for its reactivity and interactions.

Transition State Analysis for Reaction Mechanism Elucidation

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. By calculating the geometry and energy of the transition state, chemists can determine the activation energy of a reaction, which dictates its rate. beilstein-journals.org

For reactions involving aniline derivatives, DFT calculations have been successfully employed to elucidate complex mechanisms. For example, in the Bamberger rearrangement of N-phenylhydroxylamine, DFT calculations were used to trace the reaction path, optimize the geometries of transition states, and calculate activation energies. beilstein-journals.org The calculations involved vibrational analysis to confirm that the identified structure was a true transition state, characterized by a single imaginary frequency. beilstein-journals.org

This type of analysis could be applied to reactions involving this compound, such as electrophilic aromatic substitution or reactions at the nitrogen atom. By modeling the interaction with a reagent, researchers can compute the transition states for various possible pathways, thereby predicting the most likely reaction mechanism and product outcome. beilstein-journals.org

Table 2: Example of Calculated Activation Energies in a Reaction Involving an Aniline Derivative (Note: Data derived from the study of the Bamberger rearrangement beilstein-journals.org)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Rate-determining proton transfer (monoprotonated system) | DFT | > 37.0 |

| Rate-determining step (diprotonated system) | DFT | ~ 25.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. DFT methods can accurately calculate parameters for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible spectroscopy. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. For 3-bromoaniline (B18343), the parent compound, extensive experimental NMR data is available. nih.gov By performing DFT calculations on this compound, researchers can predict its NMR spectrum and compare it to experimentally obtained data to validate the structure and assign specific peaks.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed to predict its IR spectrum. Each peak in the spectrum corresponds to a specific molecular vibration, such as C-H stretching, N-C=O bending in the BOC group, or C-Br stretching. Comparing the calculated vibrational frequencies with an experimental IR spectrum is a standard method for structural confirmation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions and predict the UV-Visible absorption spectrum of a molecule. This provides information about the wavelengths of light the molecule absorbs, which is related to its electronic structure, particularly the HOMO-LUMO gap. nih.gov

This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-BOC-N-Methyl-3-bromoaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized aniline derivative followed by Boc protection. For example, bromination of 3-methylaniline using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) minimizes polybromination. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to stabilize the amine group . Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR can optimize stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, and DEPT-135) are critical. For instance, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR, while the aromatic protons of the bromoaniline moiety show splitting patterns consistent with substitution at the 3-position . HRMS should match the theoretical molecular ion [M+H]⁺ within 5 ppm error .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer : Column chromatography using silica gel and a gradient of ethyl acetate/hexane (e.g., 10–30% EtOAc) effectively separates the Boc-protected product from unreacted starting materials. Recrystallization in dichloromethane/hexane mixtures may further enhance purity (>97%), as evidenced by HPLC analysis with UV detection at 254 nm .

Q. How does the Boc group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The Boc group is acid-labile; exposure to trifluoroacetic acid (TFA) or HCl in dioxane cleaves it at room temperature. Stability tests in neutral or basic buffers (pH 7–9) show no degradation over 24 hours, as confirmed by LC-MS monitoring. Avoid prolonged storage in acidic environments to prevent deprotection .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in N-Methyl-3-bromoaniline derivatives?

- Methodological Answer : Bromination regioselectivity is governed by electronic and steric effects. The methyl group at the N-position directs bromine to the meta position via inductive electron donation, while the Boc group’s steric bulk minimizes ortho substitution. Computational studies (DFT calculations) can model charge distribution and transition states to validate experimental outcomes .

Q. How should researchers address contradictory NMR data when characterizing this compound?

- Methodological Answer : Discrepancies in splitting patterns or integration ratios may arise from rotamers (due to restricted rotation around the Boc-carbamate bond) or residual solvents. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve rotameric splitting, while deuterated solvent exchange (e.g., D₂O) identifies exchangeable protons .

Q. What are the decomposition pathways of this compound under catalytic hydrogenation conditions?

- Methodological Answer : Hydrogenolysis risks cleavage of the C-Br bond or Boc group. Controlled experiments with Pd/C or Raney Ni under low H₂ pressure (1–3 atm) and short reaction times (<2 hours) minimize side reactions. Post-reaction analysis via GC-MS or IR spectroscopy (monitoring N-H stretches at ~3300 cm⁻¹) identifies degradation products .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include the C-Br bond’s electrophilicity and steric hindrance from the Boc group. Experimental validation via kinetic studies (e.g., rate constants under varying Pd catalyst loads) aligns with computed activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.